alcaligin E - 159074-16-5

alcaligin E

Catalog Number: EVT-1519692
CAS Number: 159074-16-5
Molecular Formula: C6H5FS2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alcaligin E is a hydroxamate-type siderophore produced by certain bacteria, notably Alcaligenes eutrophus. Siderophores are specialized molecules that bind iron with high affinity, facilitating its uptake under iron-limited conditions. Alcaligin E plays a critical role in iron acquisition, which is essential for bacterial growth and metabolism. This compound is particularly important in environments where iron is scarce, allowing bacteria to thrive by efficiently scavenging this vital nutrient.

Source and Classification

Alcaligin E is primarily sourced from Alcaligenes eutrophus, a bacterium known for its ability to produce various siderophores. It belongs to the class of hydroxamate siderophores, which are characterized by their ability to chelate ferric ions (Fe³⁺) through hydroxamate groups. The classification of alcaligin E as a hydroxamate siderophore highlights its functional role in iron transport and acquisition in microbial systems.

Synthesis Analysis

Methods

The synthesis of alcaligin E can be achieved through both biological and chemical methods. In biological systems, Alcaligenes eutrophus synthesizes alcaligin E through a series of enzymatic reactions involving specific genes responsible for its biosynthesis. The key steps include:

  1. Gene Expression: Genes involved in the biosynthesis of alcaligin E are regulated by iron availability.
  2. Enzymatic Reactions: Enzymes catalyze the conversion of precursor molecules into alcaligin E.
  3. Extraction and Purification: Following biosynthesis, alcaligin E can be extracted from culture supernatants using methods such as solvent extraction and chromatography techniques.

Technical Details

The total synthesis of alcaligin E has been explored in laboratory settings, utilizing advanced organic chemistry techniques to construct the complex molecular structure. These methods often involve multi-step reactions, including protection-deprotection strategies and coupling reactions to form the final compound .

Molecular Structure Analysis

Structure

Alcaligin E has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with iron ions. The precise chemical formula and structural details can be derived from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data

The molecular weight of alcaligin E is approximately 556 g/mol, and its structure includes hydroxamate functional groups that are crucial for iron binding. Detailed structural elucidation has been achieved through crystallography and spectroscopic techniques, confirming the presence of specific stereochemistry important for its biological activity.

Chemical Reactions Analysis

Reactions

Alcaligin E participates in several key chemical reactions:

  1. Iron Binding: The primary reaction involves the chelation of ferric ions (Fe³⁺), forming a stable complex that enhances solubility and bioavailability.
  2. Release Mechanism: Under low pH conditions or in the presence of specific receptors on bacterial surfaces, the iron-alcaligin complex can dissociate, releasing iron for cellular uptake.

Technical Details

The efficiency of these reactions can be influenced by environmental factors such as pH, temperature, and the presence of competing ligands. Studies have shown that alcaligin E exhibits a high affinity for ferric ions, which is critical for its function as a siderophore .

Mechanism of Action

Process

The mechanism of action of alcaligin E involves several steps:

  1. Siderophore Production: Under iron-limited conditions, Alcaligenes eutrophus synthesizes alcaligin E.
  2. Iron Chelation: Alcaligin E binds to ferric ions with high affinity.
  3. Receptor Interaction: The ferric-alcaligin complex interacts with specific receptors on the bacterial cell surface, facilitating uptake.
  4. Iron Release: Once inside the cell, iron is released from the complex for use in metabolic processes.

Data

Research indicates that the uptake efficiency of iron via alcaligin E significantly enhances bacterial growth under nutrient-limited conditions, demonstrating its vital role in microbial ecology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alcaligin E typically appears as a yellow to orange crystalline solid.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Molecular Weight: Approximately 556 g/mol.
  • pKa Values: Relevant for understanding its behavior in different pH environments.
  • Stability: Alcaligin E is stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses have confirmed that alcaligin E maintains its structural integrity during typical storage conditions but should be handled carefully to avoid degradation .

Applications

Alcaligin E has several scientific uses:

  • Microbial Ecology Studies: It serves as a model compound for studying iron uptake mechanisms in bacteria.
  • Biotechnology: Its ability to chelate iron makes it useful in biotechnological applications where iron availability is critical.
  • Pharmaceutical Research: Understanding its mechanisms may lead to novel therapeutic strategies against pathogenic bacteria that utilize similar siderophore systems.
Introduction to Siderophores and Iron Acquisition in Bacteria

Microbial Iron Scarcity Challenges in Aerobic Environments

Iron is an essential micronutrient for nearly all microorganisms, serving as a cofactor for enzymes involved in fundamental processes like DNA synthesis, electron transport, and metabolism [1] [2]. Despite being the fourth most abundant element in the Earth's crust, iron bioavailability is severely limited under aerobic conditions and neutral pH. The oxygen-rich atmosphere oxidizes soluble ferrous iron (Fe²⁺) to insoluble ferric iron (Fe³⁺), which forms highly insoluble oxides and hydroxides, reducing the concentration of bioavailable iron to approximately 10⁻¹⁸ M [1] [3]. This concentration falls far below the 10⁻⁶ to 10⁻⁸ M required for bacterial growth and proliferation [5].

The challenge intensifies during bacterial pathogenesis within mammalian hosts. Host organisms employ sophisticated "nutritional immunity" strategies to further restrict iron availability as a defense mechanism [5]. Circulatory systems maintain free ferric ion concentrations as low as 10⁻²⁴ M through iron-binding proteins like transferrin and lactoferrin [1] [2]. This creates an intense "tug-of-war" at the host-pathogen interface, where bacteria must overcome extreme iron limitation to establish infections [2].

Role of Siderophores in High-Affinity Iron Chelation

To circumvent iron scarcity, bacteria produce siderophores—low-molecular-weight (<10 kDa) secondary metabolites (typically 500-1500 Da) specialized for high-affinity ferric iron chelation [1] [3]. These molecules function as essential virulence factors for many pathogens by solubilizing and sequestering otherwise inaccessible iron from the environment or host proteins [1] [9].

The molecular strategy involves:

  • Secretion: Siderophores are biosynthesized and exported under iron-deficient conditions, often regulated by the Fur (Ferric Uptake Regulator) protein [10].
  • Chelation: Their specialized ligands (catecholates, phenolates, hydroxamates, or carboxylates) form extremely stable, soluble complexes with Fe³⁺. Siderophore-iron affinity is quantified by pFe values (analogous to pH), typically ranging from 20.0 to 35.5 [1].
  • Receptor-Mediated Uptake: The ferric-siderophore complexes are recognized by specific TonB-dependent transporters (TBDTs) on the bacterial cell surface. Energy transduction via the TonB-ExbBD complex facilitates transport across the outer membrane of Gram-negative bacteria [1] [5].
  • Intracellular Iron Release: Once internalized, iron is released through enzymatic degradation of the siderophore (e.g., esterases for enterobactin) or reduction to Fe²⁺, which has lower affinity for most siderophores [1].

Table 1: Key Functional Properties of Siderophores

PropertyDescriptionSignificance
Molecular WeightTypically 500-1500 DaFacilitates diffusion through extracellular environments
Iron Affinity (pFe³⁺)20.0–35.5 at pH 7.4Enables competition with host iron-binding proteins (e.g., transferrin, lactoferrin)
Secretion RegulationFur protein-mediated repression under high ironConserves energy/resources when iron is abundant
Transport MechanismTonB-dependent outer membrane receptorsOvercomes permeability barrier of Gram-negative bacteria

Classification of Siderophores: Phenolate-Type vs. Catecholate/Hydroxamate Systems

Siderophores are primarily classified based on their iron-coordinating functional groups:

  • Catecholates: Feature 2,3-dihydroxybenzoate (DHB) moieties. Examples include enterobactin (produced by E. coli, logKf ~49) and bacillibactin (Bacillus spp.). They exhibit high affinity but are susceptible to sequestration by the host protein siderocalin (Lcn2) [1] [2].
  • Hydroxamates: Utilize hydroxamic acid groups (-CO-NOH-) for coordination. Examples include ferrichrome (fungi) and alcaligin (produced by Bordetella and Alcaligenes). They generally show moderate iron affinity but resist host defenses like siderocalin [1] [6].
  • Carboxylates: Employ citrate or α-hydroxy carboxylate ligands (e.g., staphyloferrin A from Staphylococcus aureus) [2].
  • Mixed-Type: Incorporate multiple ligand types. Pyoverdine (Pseudomonas aeruginosa) combines hydroxamate and catecholate groups [1] [2].
  • Phenolates: Utilize phenolic hydroxyl groups for iron binding. Alcaligin E falls into this category [1] [6].

Alcaligin E represents a phenolate-type siderophore, initially identified in Alcaligenes denitrificans and later confirmed in pathogenic Bordetella species (B. pertussis, B. bronchiseptica) [6]. Unlike catecholate siderophores (e.g., enterobactin), alcaligin lacks the ortho-dihydroxybenzene motifs, potentially evading recognition by the host immune protein siderocalin [9]. Its biosynthesis proceeds via non-ribosomal peptide synthetase-independent (NIS) pathways, utilizing citrate precursors, which is common for carboxylate-type siderophores but distinct for phenolates [1] [13].

Table 2: Classification and Key Representatives of Major Siderophore Types

Siderophore TypeIron-Binding MoietiesRepresentative ExamplesProducing OrganismsNotable Properties
Catecholate2,3-Dihydroxybenzoate (DHB)Enterobactin, SalmochelinE. coli, SalmonellaExtremely high affinity; Lcn2-sensitive
HydroxamateHydroxamic acid (-CONOH-)Ferrichrome, Ferrioxamine BFungi, Streptomyces spp.Lcn2-resistant; common in fungi
CarboxylateCitrate, α-hydroxy carboxylatesStaphyloferrin A, RhizobactinStaphylococcus aureus, RhizobiumModerate affinity; often pH-sensitive
Mixed-TypeCombinations of abovePyoverdine, YersiniabactinPseudomonas, YersiniaMultiple iron-binding sites; high versatility
PhenolatePhenolic hydroxyl groupsAlcaligin EAlcaligenes, BordetellaLcn2-resistant; membrane-permeant complexes

Alcaligin E occupies a distinctive niche as a phenolate-type siderophore. Its identification in Bordetella pathogens underscores its role in virulence—mutants deficient in alcaligin production show attenuated growth under iron-limited conditions and reduced virulence in infection models [6]. Unlike enterobactin, alcaligin's structure avoids glycosylation requirements for immune evasion (e.g., salmochelin is a glucosylated enterobactin derivative) [2] [9]. Recent studies suggest siderophores like alcaligin may have secondary roles beyond iron acquisition, including zinc acquisition, detoxification of other metals (e.g., copper), and protection against reactive oxygen species, although these are less characterized for alcaligin specifically [9].

Table 3: Key Characteristics of Alcaligin E

PropertyCharacteristicMethod of Identification
Chemical ClassPhenolate-type siderophoreChemical characterization via NMR and MS [6]
Primary ProducersBordetella pertussis, Bordetella bronchiseptica, Alcaligenes denitrificansComparative analysis of siderophores [6]
Biosynthetic PathwayNon-ribosomal peptide synthetase-independent (NIS)Genomic analysis of biosynthetic gene clusters
Iron AffinityHigh (exact pFe³⁺ not fully characterized; comparable to other phenolate systems)Competitive binding assays
Immune EvasionResistant to siderocalin (Lcn2) bindingComparison with enterobactin sensitivity [9]
StructureComplex cyclic hydroxamate structureMass spectrometry and NMR spectroscopy [6]

The structural elucidation of alcaligin relied heavily on mass spectrometry and proton nuclear magnetic resonance (¹H NMR) spectroscopy, confirming its identity across Bordetella species and Alcaligenes denitrificans [6]. While its precise iron-binding coordination chemistry warrants further investigation, alcaligin exemplifies the evolutionary adaptation of pathogens to host iron restriction through specialized molecular chelators. Future research directions include exploiting alcaligin-mediated iron uptake for "Trojan horse" antimicrobial strategies, where antibiotics conjugated to alcaligin could hijack its transport system for targeted drug delivery against Bordetella infections [1] [5].

Properties

CAS Number

159074-16-5

Product Name

alcaligin E

Molecular Formula

C6H5FS2

Synonyms

alcaligin E

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